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Compound of Interest

Methyl 2-(4-
Compound Name:
formylphenoxy)acetate

cat. No.: B1361890

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Methyl 2-(4-
formylphenoxy)acetate and its key analogs: Ethyl 2-(4-formylphenoxy)acetate, 2-(4-
formylphenoxy)acetic acid, and Methyl 2-(4-acetylphenoxy)acetate. The information presented
is intended to aid in the identification, characterization, and quality control of these compounds
in a research and development setting. All data is supported by experimental protocols for
reproducibility.

Structural Overview

The compounds discussed in this guide share a common phenoxyacetate core, with variations
in the ester group and the para-substituent on the benzene ring. These structural modifications
lead to distinct spectroscopic signatures, which are detailed below.
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Caption: Structural relationships between Methyl 2-(4-formylphenoxy)acetate and its

analogs.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Methyl 2-(4-

formylphenoxy)acetate and its analogs.

'H NMR Data (Chemical Shifts in ppm)
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Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of the compounds

discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

'H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field
spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or
tetramethylsilane (TMS).

13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A
proton-decoupled sequence is typically used. Due to the lower natural abundance and
sensitivity of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay
(2-5 seconds) may be necessary to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the material is placed directly on
the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good
contact between the sample and the crystal by applying gentle pressure with the built-in
clamp.

Data Acquisition: Record the spectrum over the range of 4000-400 cm~. Typically, 16-32
scans are co-added at a resolution of 4 cm~1 to obtain a high-quality spectrum. A background
spectrum of the clean ATR crystal should be recorded prior to the sample analysis and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile. Further dilute an aliquot of this stock
solution to a final concentration of 1-10 pg/mL with the same solvent, adding 0.1% formic
acid for positive ion mode (ESI+) or 0.1% ammonium hydroxide for negative ion mode (ESI-)
to promote ionization.
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o Data Acquisition: Introduce the sample solution into the electrospray ionization (ESI) source
of the mass spectrometer via direct infusion or through a liquid chromatography system.
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The source
parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature)
should be optimized for the specific compound to achieve maximum sensitivity and stable
ionization. For fragmentation analysis (MS/MS), the parent ion of interest is isolated and
fragmented in the collision cell, and the resulting product ion spectrum is recorded.

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams illustrate the logical workflow for the characterization of these
compounds and a conceptual signaling pathway where such molecules might be investigated
as ligands for a hypothetical receptor.
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Caption: A typical experimental workflow for the spectroscopic characterization of synthesized

organic compounds.
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Caption: A generalized signaling pathway where phenoxyacetate analogs could be investigated

as potential ligands.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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